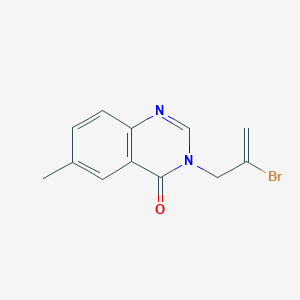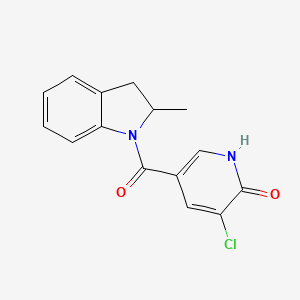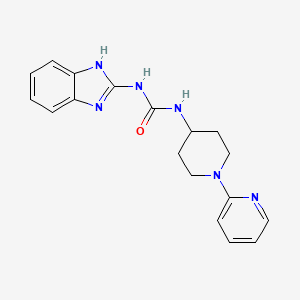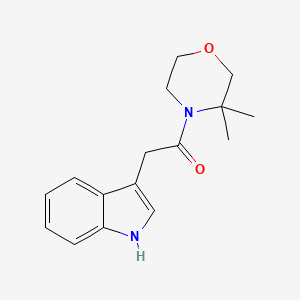
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide, also known as CEN, is a small molecule that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific studies, including its use in cancer treatment and as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to reduce oxidative stress and inflammation in neurons, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to have good stability and solubility, which makes it a good candidate for drug development. However, one limitation of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is its low water solubility, which may affect its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for further research on N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is the development of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide derivatives with improved water solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide and its potential use in other diseases such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide involves the reaction between 2-cyanoethyl-N,N-dimethylformamide and indole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
In addition to its anti-cancer properties, N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been investigated for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N,1-dimethylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(9-5-8-15)14(18)13-10-11-6-3-4-7-12(11)17(13)2/h3-4,6-7,10H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJTJUJXMEQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)

![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)


![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)



![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)